molecular formula C26H30NO4+ B1258632 ancistrocladinium A

ancistrocladinium A

Cat. No. B1258632
M. Wt: 420.5 g/mol
InChI Key: JKTBSIJVOXMOGK-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ancistrocladinium A is a natural product found in Ancistrocladus congolensis with data available.

Scientific Research Applications

Synthesis and Structural Analysis

Ancistrocladinium A, along with ancistrocladinium B, represents a novel class of N,C-coupled naphthyldihydroisoquinoline alkaloids, characterized by their unique iminium-aryl axis. These compounds were first isolated from a Congolese Ancistrocladus species, marking them as the inaugural members of N,C-coupled naphthyldihydroisoquinoline alkaloids found in nature. Ancistrocladinium A is noted for its configurationally stable N,8'-coupling, distinguishing it from ancistrocladinium B, which exhibits a rare N,6'-coupling, leading to a slow rotation about the hetero biaryl axis at room temperature. This structural uniqueness underscores the potential for these alkaloids in various scientific applications, particularly due to their promising antileishmanial activities. The synthesis of these compounds, including ancistrocladinium A, has been achieved through a short sequence of linear steps, devoid of protecting groups, which is pivotal for the preparation of structural analogues for structure-activity relationship studies. This synthetic accessibility facilitates further exploration into their biological activities and potential therapeutic applications (Bringmann et al., 2010; Bringmann et al., 2007).

Antiprotozoal Activity

The unique structural features of ancistrocladinium A, particularly its N,C-coupling, have been associated with significant antiprotozoal properties. Research has demonstrated its efficacy against various protozoal pathogens, notably Trypanosoma cruzi, the causative agent of Chagas' disease. This is particularly relevant given the ongoing need for new therapeutic agents in the treatment of protozoal infections, which are prevalent in many parts of the world. The antiprotozoal activity of ancistrocladinium A underscores its potential as a lead compound for the development of new treatments for diseases such as Chagas' disease, leishmaniasis, and potentially other protozoal infections (Bringmann et al., 2011).

properties

Product Name

ancistrocladinium A

Molecular Formula

C26H30NO4+

Molecular Weight

420.5 g/mol

IUPAC Name

(3S)-2-(4,5-dimethoxy-7-methylnaphthalen-1-yl)-6,8-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinolin-2-ium

InChI

InChI=1S/C26H30NO4/c1-15-10-20-21(8-9-22(29-5)26(20)23(11-15)30-6)27-16(2)12-18-13-19(28-4)14-24(31-7)25(18)17(27)3/h8-11,13-14,16H,12H2,1-7H3/q+1/t16-/m0/s1

InChI Key

JKTBSIJVOXMOGK-INIZCTEOSA-N

Isomeric SMILES

C[C@H]1CC2=C(C(=[N+]1C3=C4C=C(C=C(C4=C(C=C3)OC)OC)C)C)C(=CC(=C2)OC)OC

Canonical SMILES

CC1CC2=C(C(=[N+]1C3=C4C=C(C=C(C4=C(C=C3)OC)OC)C)C)C(=CC(=C2)OC)OC

synonyms

ancistrocladinium A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ancistrocladinium A
Reactant of Route 2
ancistrocladinium A
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
ancistrocladinium A
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
ancistrocladinium A
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
ancistrocladinium A
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
ancistrocladinium A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.